Fargesone A

FXR agonism Nuclear receptor Liver disease

Fargesone A is a neolignan belonging to the benzodioxole class, with the molecular formula C21H24O6 and a molecular weight of 372.4 g/mol. It is a natural product isolated from the flower buds of Magnolia fargesii and other Magnolia species.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 116424-69-2
Cat. No. B171184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFargesone A
CAS116424-69-2
Synonymsfargesone A
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
InChIKeyCOELSLLVNMRXHB-KYIFXELVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Fargesone A (CAS 116424-69-2) – Baseline Identity and Core Chemical Profile for Scientific Procurement


Fargesone A is a neolignan belonging to the benzodioxole class, with the molecular formula C21H24O6 and a molecular weight of 372.4 g/mol [1]. It is a natural product isolated from the flower buds of Magnolia fargesii and other Magnolia species [2]. The compound possesses a unique polycyclic framework characterized by five contiguous stereogenic centers, which defines its specific three-dimensional conformation and biological interactions [3]. Fargesone A is distinct from the related compounds Fargesone B and C, which share the same molecular formula but exhibit divergent biological activities and molecular targets [4].

Why Fargesone A (CAS 116424-69-2) Cannot Be Simply Replaced by In-Class Analogs: Evidence-Based Differentiation


Fargesone A cannot be interchanged with other neolignans or FXR agonists due to its unique polycyclic scaffold and defined stereochemistry, which confer distinct target selectivity and in vivo efficacy profiles. For instance, its close structural analog, Fargesone B (CAS 116424-70-5), shares the identical molecular formula (C21H24O6) but exhibits completely different biological activities, primarily acting as a nonselective calcium channel blocker in vascular smooth muscle [1]. Furthermore, Fargesone A's FXR agonism is mediated through a specific binding mode involving a hydrogen bond with His447, a feature not shared by other natural FXR agonists [2]. Even within the broader class of FXR agonists, such as the clinically used obeticholic acid (OCA), Fargesone A demonstrates a distinct chemical scaffold and a differentiated in vivo efficacy profile at non-overlapping doses [3]. Therefore, substitution based solely on chemical class or molecular weight would result in a complete loss of the specific pharmacological activity documented for Fargesone A.

Fargesone A (CAS 116424-69-2): Head-to-Head Quantitative Differentiation Data for Scientific Selection


Fargesone A Demonstrates Potent FXR Agonist Activity with a Distinct Chemical Scaffold Compared to Obeticholic Acid (OCA)

Fargesone A was identified as a potent FXR agonist through an AlphaScreen high-throughput screening assay of a 2,700 natural product library. Its EC50 value for FXR activation is reported to be 10 μM in cell-based assays, whereas the clinically approved FXR agonist obeticholic acid (OCA) exhibits an EC50 of 0.2 μM [1]. Despite a 50-fold lower potency, Fargesone A possesses a significantly different chemical scaffold compared to the steroidal structure of OCA, which may confer distinct pharmacokinetic properties and reduced off-target effects [2].

FXR agonism Nuclear receptor Liver disease

Fargesone A Ameliorates Liver Fibrosis in a BDL Mouse Model with Comparable Efficacy to Obeticholic Acid at a 10-Fold Higher Dose

In a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model, Fargesone A administered at 30 mg/kg (i.p., daily for 7 days) resulted in a reduction of inflammatory infiltrates and collagen deposition comparable to that achieved with 3 mg/kg of obeticholic acid (OCA) [1]. Histological analysis via H&E and Sirius Red staining confirmed that both treatments led to a similar degree of improvement in pathological features [2]. The lower dose of Fargesone A (3 mg/kg) showed a trend toward improvement but did not reach statistical significance [1].

In vivo efficacy Liver fibrosis Bile duct ligation FXR agonist

Supply Chain Constraints: Fargesone A Natural Isolation Yield vs. Synthetic Accessibility

The natural isolation of Fargesone A from Magnolia species is extremely inefficient, yielding only 68 mg from 12.7 kg of dried leaves, representing a yield of approximately 0.0005% [1]. In contrast, a biomimetic total synthesis route has been developed that provides Fargesone A in nine steps with an overall yield of 3.2% from commercially available starting materials [2]. This synthetic route is scalable and provides a reliable supply for research and potential development [3].

Natural product isolation Total synthesis Supply chain Scalability

Pharmacokinetic Profile of Fargesone A in Mice: Oral Bioavailability and Plasma Exposure

Fargesone A exhibits acceptable pharmacokinetic properties in mice, with an oral bioavailability of 10.9%, an intravenous half-life of 0.62 hours, and a maximum plasma concentration (Cmax) of 941 ng/mL following oral administration [1]. These parameters compare favorably to other natural product FXR agonists, such as guggulsterone, which suffers from extremely poor oral bioavailability (less than 1%) due to extensive first-pass metabolism [2].

Pharmacokinetics Oral bioavailability In vivo stability LC-MS/MS

Fargesone A Exhibits Inhibitory Effects on Nitric Oxide (NO) Production in Murine Macrophages

Fargesone A demonstrates inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS) plus interferon-gamma (IFN-γ)-activated murine macrophage J774.1 cells . This activity is shared by other neolignans isolated from Magnolia species, such as denudatin A and B, which also inhibit NO production in the same assay system [1]. However, quantitative IC50 values for Fargesone A in this assay are not available in the published literature.

Anti-inflammatory Nitric oxide Macrophage J774.1

CYP450 Enzyme Inhibition Profile of Fargesone A

Fargesone A exhibits moderate inhibition of CYP2C9 (69.52%) and strong inhibition of CYP2C19 (89.00%) and CYP2D6 (74.45%) at the tested concentration [1]. This inhibition profile is relevant for researchers considering co-administration with other compounds metabolized by these enzymes. In comparison, the FXR agonist GW4064 shows minimal CYP inhibition, while OCA is a known CYP3A4 substrate and moderate inhibitor [2].

Drug metabolism CYP450 Drug-drug interaction In vitro ADME

Fargesone A (CAS 116424-69-2): Recommended Scientific and Industrial Use Cases Based on Validated Evidence


FXR-Dependent Liver Disease Research (Cholestasis, Fibrosis, NASH)

Fargesone A is a valuable tool for investigating FXR-mediated pathways in liver pathophysiology. Its established in vivo efficacy in a BDL-induced liver fibrosis model (30 mg/kg i.p. for 7 days) supports its use in preclinical studies of cholestatic liver injury and fibrosis [1]. Its distinct chemical scaffold relative to OCA and GW4064 also makes it suitable for comparative mechanistic studies of FXR agonism [2]. Researchers should note its moderate oral bioavailability (10.9%) and CYP2C19/CYP2D6 inhibition profile when designing in vivo experiments [3].

Anti-Inflammatory Research in Macrophage-Mediated Inflammation

Fargesone A has demonstrated inhibitory effects on nitric oxide (NO) production in LPS/IFN-γ-activated J774.1 macrophages, indicating potential utility in inflammation research . While quantitative IC50 data are lacking, the compound can serve as a chemical probe for studying the role of neolignans in modulating inflammatory responses. This application is supported by its structural similarity to other active neolignans such as denudatin A and B [4].

Chemical Synthesis and Medicinal Chemistry Development

The extremely low natural abundance of Fargesone A (68 mg from 12.7 kg dried leaves) makes total synthesis the only viable route for obtaining research quantities [1]. The published nine-step biomimetic synthesis (3.2% overall yield) provides a scalable supply for medicinal chemistry efforts, including the synthesis of analogs and structure-activity relationship (SAR) studies [5]. This scenario is particularly relevant for groups engaged in natural product-inspired drug discovery targeting FXR or exploring the unique polycyclic scaffold of Fargesone A.

Pharmacokinetic and Drug-Drug Interaction Studies

Given its strong inhibition of CYP2C19 (89.00%) and CYP2D6 (74.45%), Fargesone A is a suitable positive control or reference compound for in vitro drug-drug interaction studies involving these cytochrome P450 enzymes [6]. Its moderate oral bioavailability (10.9%) and short half-life (0.62 h) also make it a relevant compound for exploring formulation strategies to improve the pharmacokinetic properties of natural product leads [3].

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